molecular formula C13H7F6N B1388605 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine CAS No. 1214388-92-7

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine

Cat. No.: B1388605
CAS No.: 1214388-92-7
M. Wt: 291.19 g/mol
InChI Key: ZIILEGJCKKVNSJ-UHFFFAOYSA-N
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Description

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine is a compound that features a pyridine ring substituted with a 2,5-bis(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which are known to influence the compound’s reactivity, stability, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by coupling with a pyridine derivative . The reaction conditions often involve the use of a metal catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce partially or fully reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine is unique due to the positioning of the trifluoromethyl groups, which significantly influence its chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1214388-92-7
  • Molecular Formula : C14H8F6N

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl groups may enhance binding affinity due to their electron-withdrawing nature, which can stabilize interactions with target proteins.

Key Mechanisms:

  • Enzyme Inhibition : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The structural features of this compound suggest potential interactions with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Data

Activity TypeAssay MethodologyIC50 Value (µM)Reference
AntichlamydialImmunofluorescence staining3.0
Anti-inflammatorymRNA expression levels (iNOS, COX-2)Significant reduction observed
Enzyme InhibitionAChE and BChE inhibition assays34.81 (AChE), 20.66 (BChE)

Case Study 1: Antichlamydial Activity

A study evaluated the antichlamydial activity of various pyridine derivatives, including those with trifluoromethyl substitutions. The compound demonstrated significant inhibition of Chlamydia trachomatis growth without affecting host cell viability, outperforming traditional antibiotics like spectinomycin in lower concentrations .

Case Study 2: Anti-inflammatory Effects

Research on anti-inflammatory properties showed that derivatives similar to this compound significantly reduced the expression of pro-inflammatory markers (iNOS and COX-2) in RAW264.7 cells. This suggests a potential therapeutic role in treating inflammatory diseases .

Case Study 3: Neuroprotective Effects

In recent studies focusing on neurodegenerative diseases, compounds derived from pyridine structures exhibited notable inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential use in Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of trifluoromethyl groups significantly enhances the biological activity of pyridine derivatives. The following observations were made:

  • Increased Lipophilicity : Trifluoromethyl groups contribute to higher lipophilicity, improving membrane permeability.
  • Enhanced Binding Affinity : Electron-withdrawing properties lead to stronger interactions with target proteins.

Properties

IUPAC Name

4-[2,5-bis(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N/c14-12(15,16)9-1-2-11(13(17,18)19)10(7-9)8-3-5-20-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIILEGJCKKVNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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